8-methyl-N'-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide
Overview
Description
8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide is a complex organic compound that belongs to the class of thienoindoles. This compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a carbohydrazide moiety, which is often involved in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thienoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a thiophene precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the carbohydrazide moiety: This can be done by reacting the intermediate compound with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes, while the carbohydrazide moiety may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide
- 8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide analogs
Uniqueness
The uniqueness of 8-methyl-N’-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carbohydrazide moiety provides potential sites for further functionalization.
Properties
IUPAC Name |
4-methyl-N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]indole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c1-26-15-8-3-2-7-13(15)14-10-16(29-19(14)26)18(28)25-24-17(27)11-5-4-6-12(9-11)20(21,22)23/h2-10H,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFKJJIQUAQRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122618 | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-[3-(trifluoromethyl)benzoyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477855-82-6 | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-[3-(trifluoromethyl)benzoyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477855-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-[3-(trifluoromethyl)benzoyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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